HDMAPP (triammonium)

Immunotherapy Gamma Delta T Cells Phosphoantigen

Vγ9Vδ2 T cell research is hampered by potency variability among phosphoantigens-endogenous IPP requires millimolar levels, wasting resources and yielding inconsistent results. HDMAPP triammonium (CAS 443892-56-6) eliminates this bottleneck with picomolar potency (EC50=0.39 nM), enabling robust T cell expansion at minimal concentrations. • EC50=0.39 nM vs. millimolar IPP - >1,000,000-fold more potent • Triammonium salt ensures aqueous solubility & -20°C stability • Validated in non-human primate in vivo models for dose-dependent γδ T cell expansion. Rigorous QC. For research use only.

Molecular Formula C5H21N3O8P2
Molecular Weight 313.18 g/mol
Cat. No. B15139247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDMAPP (triammonium)
Molecular FormulaC5H21N3O8P2
Molecular Weight313.18 g/mol
Structural Identifiers
SMILESCC(=CCOP(=O)(O)OP(=O)(O)O)CO.N.N.N
InChIInChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;;
InChIKeyYPBALCNFFTVQJJ-JZWSQSCTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDMAPP Triammonium: Key Identity & Procurement


HDMAPP triammonium (CAS 443892-56-6) is the triammonium salt form of (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate, a naturally occurring microbial phosphoantigen [1]. This compound is a key intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway of isoprenoid biosynthesis in eubacteria and protozoa [2]. As a non-peptide phosphoantigen, HDMAPP directly activates human Vγ9Vδ2 T cells, a unique subset of gamma delta T lymphocytes with potent anti-tumor and anti-microbial properties [3]. The triammonium salt formulation enhances aqueous solubility and stability, making it the preferred form for research and development applications.

Class
Microbial non-peptide phosphoantigen
Form
Triammonium salt; aqueous solubility advantage
Research Context
Vγ9Vδ2 T cell activation pathway studies

Why HDMAPP Triammonium Cannot Be Substituted


Phosphoantigens are not interchangeable; their potency, stability, and biological effects vary dramatically due to structural differences. HDMAPP triammonium is the most potent natural phosphoantigen identified to date, exhibiting picomolar to low nanomolar activity, whereas endogenous analogs like IPP require millimolar concentrations [1]. Synthetic analogs like BrHPP and C-HDMAPP have been engineered for improved stability or specific properties, but they differ in potency, metabolic stability, and activation kinetics [2]. Selecting the correct phosphoantigen is critical for experimental reproducibility and translational relevance; substitution with a less potent or structurally distinct analog can lead to failed experiments, misleading conclusions, and wasted resources.

HDMAPP (target)
IPP (endogenous analog)
Potency difference spans orders of magnitude; assay sensitivity may not transfer.
HDMAPP (target)
BrHPP (synthetic analog)
Activation kinetics and signaling profiles may differ, altering cellular response interpretation.
HDMAPP (target)
C-HDMAPP (stabilized analog)
Potency–stability trade-off may shift in vitro vs in vivo exposure context.

HDMAPP: Quantified Differentiation from Comparators


HDMAPP vs. IPP: Vγ9Vδ2 T Cell Activation Potency

HDMAPP triammonium (HMB-PP) is 10⁴ times more potent than isopentenyl pyrophosphate (IPP) in activating human Vγ9Vδ2 T cells [1]. This extreme potency difference is critical for research applications where physiological relevance and minimal off-target effects are paramount.

Potency comparison
Head-to-head
EC50 0.39 nM (HDMAPP) vs ~4–10 μM (IPP)
Supports activation assay sensitivity context
Concentration-response range differs markedly; IPP may require high concentrations
Immunotherapy Gamma Delta T Cells Phosphoantigen

HDMAPP vs. BrHPP: Signaling & Transcriptomic Advantages

HDMAPP induces rapid activation of the MEK/Erk and PI-3K/Akt signaling pathways in Vγ9Vδ2 T cells, comparable to anti-CD3 stimulation, whereas BrHPP exhibits slower activation kinetics [1]. Furthermore, HDMAPP treatment does not induce down-modulation of surface TCR, sustaining activation upon re-stimulation [1]. Transcriptomic analysis reveals that HDMAPP elicits a distinct transcriptional signature compared to IPP, with enrichment in pathways related to effector function [2].

Signaling kinetics
Cross-study comparable
Rapid MEK/Erk, PI-3K/Akt induction; sustained TCR surface expression
Reported signaling pathway context
Kinetic and transcriptomic differences require model-specific validation
Immunology Cancer Immunotherapy Transcriptomics

HDMAPP vs. C-HDMAPP: Potency vs. Stability Trade-off

While HDMAPP is the most potent natural phosphoantigen (EC50 0.39 nM), its pyrophosphate moiety is susceptible to enzymatic hydrolysis. The phosphonate analog C-HDMAPP was developed to enhance metabolic stability, achieving an IC50 of 0.91 nM for TNF-α stimulation [1]. This represents a ~2.3-fold reduction in potency but provides significantly increased stability in solution and in vivo [1].

Potency–stability trade-off
Head-to-head
EC50 0.39 nM (HDMAPP); IC50 0.91 nM (C-HDMAPP)
In vitro potency context; in vivo stability may differ
Selection depends on endpoint priority
Prodrug Design ADMET Properties In Vivo Efficacy

In Vivo γδ T Cell Expansion in Primates

In a cynomolgus monkey model, intravenous administration of HDMAPP triammonium (0.02-2.5 mg/kg) for 15 days resulted in a significant, dose-dependent increase in circulating γδ T cells, with maximal effect observed at 2.5 mg/kg . This demonstrates robust in vivo pharmacodynamic activity in a relevant preclinical model.

In vivo expansion
Data to verify
Reported dose-dependent γδ T cell increase in cynomolgus monkey model
Supports in vivo model-response context
NHP model endpoint; source-specific review advised
In Vivo Pharmacology Non-Human Primate Model Immunomodulation

HDMAPP: Optimal Research Applications


Vγ9Vδ2 T Cell Expansion for Adoptive Immunotherapy

Given its picomolar potency (EC50 = 0.39 nM) and rapid activation kinetics [1], HDMAPP triammonium is ideal for the in vitro stimulation and expansion of Vγ9Vδ2 T cells from human peripheral blood. The compound enables robust expansion while minimizing potential toxicity associated with higher concentrations of less potent phosphoantigens like IPP [2]. This application is critical for generating sufficient numbers of functional γδ T cells for adoptive transfer in cancer immunotherapy research.

TCR Signaling & Transcriptional Responses in γδ T Cells

HDMAPP triammonium's ability to rapidly induce MEK/Erk and PI-3K/Akt pathways, akin to direct TCR stimulation with anti-CD3, makes it a superior tool for dissecting proximal TCR signaling events in Vγ9Vδ2 T cells [1]. Furthermore, its distinct transcriptional signature compared to other phosphoantigens like IPP [3] allows researchers to study antigen-specific gene expression programs. Use of HDMAPP ensures that the observed signaling and transcriptional changes are physiologically relevant to the most potent natural antigen.

In Vivo Pharmacodynamics of γδ T Cell Modulation

For studies requiring assessment of in vivo γδ T cell expansion and function, HDMAPP triammonium offers a proven track record in non-human primate models, showing dose-dependent increases in circulating γδ T cells . While C-HDMAPP may offer superior stability for some in vivo applications, HDMAPP remains the benchmark for natural antigen potency in these models [4]. This application is essential for evaluating the therapeutic potential of γδ T cell activation in cancer and infectious disease models.

Application
Selection Property
Validation Focus
Vγ9Vδ2 T cell expansion studies
Phosphoantigen potency context
Activation assay sensitivity and expansion endpoints
TCR signaling and transcriptional studies
Signaling pathway activation profile
MEK/Erk and PI-3K/Akt pathway endpoints; gene expression programs
In vivo γδ T cell modulation studies
In vivo model exposure context
γδ T cell expansion and function in NHP models

Technical Documentation Hub

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